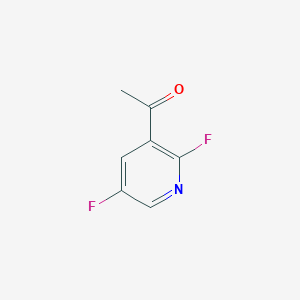

1-(2,5-Difluoropyridin-3-yl)ethanone

Beschreibung

BenchChem offers high-quality 1-(2,5-Difluoropyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Difluoropyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,5-difluoropyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYLCUURNHMXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-(2,5-Difluoropyridin-3-yl)ethanone

This guide provides a comprehensive technical analysis of 1-(2,5-Difluoropyridin-3-yl)ethanone , a critical intermediate in the synthesis of fluorinated heteroaromatic pharmaceuticals.

Executive Summary

1-(2,5-Difluoropyridin-3-yl)ethanone (CAS: 1505516-30-2) serves as a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the orthogonal reactivity of its two fluorine substituents. The fluorine at the C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr), while the C5 fluorine remains relatively inert, allowing for site-selective functionalization. This "molecular differentiation" enables the rapid construction of complex, polysubstituted pyridine libraries without the need for protecting groups.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 1-(2,5-Difluoropyridin-3-yl)ethanone |

| CAS Number | 1505516-30-2 |

| Molecular Formula | C7H5F2NO |

| Molecular Weight | 157.12 g/mol |

| Appearance | White to pale yellow solid (low melting) or oil |

| Solubility | Soluble in DCM, THF, EtOAc, Methanol |

| LogP (Calc) | ~1.1 (Lipophilic, CNS penetrant potential) |

| H-Bond Acceptors | 3 (N, O, F) |

| H-Bond Donors | 0 |

Synthetic Accessibility & Manufacturing

The synthesis of 1-(2,5-Difluoropyridin-3-yl)ethanone requires precise control to avoid over-reaction or incorrect regioselectivity. Two primary routes are established: Halogen-Lithium Exchange (High Fidelity) and Directed Ortho-Metalation (Atom Economy).

Route A: Halogen-Lithium Exchange (Recommended)

This route ensures the acetyl group is installed specifically at the C3 position, avoiding regioisomeric mixtures.

-

Starting Material : 3-Bromo-2,5-difluoropyridine.

-

Lithiation : Treatment with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C effects rapid Br-Li exchange to generate the 3-lithio species.

-

Acylation : The lithiated intermediate is quenched with N-methoxy-N-methylacetamide (Weinreb amide) or acetic anhydride.

Route B: Directed Ortho-Metalation (DoM)

Direct lithiation of 2,5-difluoropyridine is possible but requires careful temperature control to prevent nucleophilic attack by the base or lithiation at C4/C6.

-

Base : LDA (Lithium Diisopropylamide) is preferred over n-BuLi to minimize nucleophilic attack on the pyridine ring.[1]

-

Condition : -78°C in THF.

-

Mechanism : The C3 proton is acidified by the adjacent C2-Fluorine (inductive effect), but the C4 proton is also acidic (ortho to C5-Fluorine). Regioselectivity can be variable; thus, Route A is preferred for purity.

Visualization: Synthesis Workflows

Caption: Comparison of high-fidelity Halogen-Exchange route vs. direct DoM route.

Reactivity & Functionalization Profile

The core value of this compound lies in its predictable reactivity pattern. The molecule possesses three distinct reactive centers: the C2-Fluorine, the C3-Carbonyl, and the C5-Fluorine.

Regioselective SNAr (The "Hot Spot")

The C2-Fluorine is the most reactive site for Nucleophilic Aromatic Substitution (SNAr).[1]

-

Activation : It is ortho to the ring Nitrogen (inductive withdrawal) and ortho to the Acetyl group (electron-withdrawing).[1]

-

Selectivity : The C5-Fluorine is meta to the Acetyl group and electronically less activated.[1] Consequently, nucleophiles (amines, thiols, alkoxides) will selectively displace the C2-F under mild conditions (0°C to RT), leaving the C5-F intact.

Carbonyl Chemistry

The C3-acetyl group undergoes standard ketone transformations:

-

Condensation : Reaction with hydrazines/hydroxylamines to form pyrazoles or oximes.[1]

-

Reduction : NaBH4 yields the secondary alcohol (chiral center generation).[1]

-

Reductive Amination : Formation of benzylic amines.

Visualization: Reactivity Map

Caption: Reactivity map highlighting the lability of C2-F vs. stability of C5-F.

Medicinal Chemistry Applications

This scaffold is particularly relevant for:

-

Kinase Inhibitors : The pyridine nitrogen and the C3-carbonyl oxygen can form bidentate chelation with kinase hinge regions.[1] Replacing the C2-F with an amino group creates a classic "donor-acceptor" hydrogen bonding motif.

-

Bioisosteres : The C5-Fluorine serves as a metabolic blocker, preventing oxidation at the pyridine ring, a common clearance pathway for non-fluorinated analogs.

-

Fragment-Based Drug Design (FBDD) : The low molecular weight (157 Da) and defined vector of substitution make it an ideal fragment starter.

Handling, Stability & Safety

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but potentially hygroscopic.[1]

-

Hazards :

-

Protocol : All handling should occur in a fume hood. In case of skin contact, wash immediately with polyethylene glycol (PEG) or copious water, as fluorinated pyridines can be lipophilic penetrants.

References

-

PubChem . 1-(2,5-Difluoropyridin-3-yl)ethanone | C7H5F2NO.[5] National Library of Medicine. Available at: [Link][1]

- Schlosser, M., et al.Regioselective derivatization of fluoropyridines. European Journal of Organic Chemistry, 2005. (Contextual grounding for DoM selectivity).

Sources

Medicinal Chemistry Applications of 3-Acetyl-2,5-difluoropyridine

Executive Summary: The "Linchpin" Scaffold

In the high-stakes landscape of drug discovery, 3-acetyl-2,5-difluoropyridine (CAS: 1505516-30-2) has emerged as a high-value "linchpin" intermediate.[1] Its structural uniqueness lies in the interplay between its electron-deficient pyridine core, the regiochemically distinct fluorine atoms, and the reactive acetyl handle.[1]

For medicinal chemists, this molecule offers a direct, modular gateway to pyrazolo[3,4-b]pyridines —a privileged scaffold found in FDA-approved kinase inhibitors (e.g., Vemurafenib analogs, Trk inhibitors).[1] This guide details the electronic rationale, synthetic pathways, and experimental protocols required to exploit this building block for library generation and lead optimization.

Chemical Profile & Electronic Rationale[1][2]

To utilize this molecule effectively, one must understand the "Electronic Landscape" that dictates its reactivity. The molecule is not a symmetric electrophile; it is a programmed decision tree.

The Regioselectivity Hierarchy

The presence of the pyridine nitrogen and the C3-acetyl group creates a massive reactivity gradient between the two fluorine atoms.[1]

| Position | Electronic Environment | Reactivity Status | Primary Utility |

| C2-Fluorine | Highly Activated. Ortho to ring Nitrogen ( | Hotspot ( | First-point diversification via amines, thiols, or alkoxides.[1] |

| C5-Fluorine | Deactivated/Neutral. Meta to Acetyl and | Latent / Silent | Metabolic blocking (prevention of oxidation) or late-stage cross-coupling.[1] |

| C3-Acetyl | Electrophilic Carbonyl. | Condensation | Cyclization handle (reaction with hydrazines/amidines) to form fused rings.[1] |

Expert Insight: Attempting to displace the C5-fluorine before the C2-fluorine is chemically futile under standard conditions.[1] The C2-F displacement must occur first, or be performed simultaneously in a cascade sequence.

Strategic Applications: The "Kinase Engine"

The most potent application of 3-acetyl-2,5-difluoropyridine is the rapid assembly of 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridines .[1] This bicyclic system mimics the adenine ring of ATP, making it a "master key" for the ATP-binding pocket of kinases (MAPK, CDK, PIM).[1]

The Synthesis Workflow (DOT Visualization)

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthesis pathways. Path Green represents the primary kinase inhibitor workflow.[1] Path Red represents late-stage diversification.[1]

Experimental Protocols

These protocols are designed to be self-validating . If Step 1 fails, Step 2 is impossible.

Protocol A: Regioselective Displacement (C2-F)

Objective: Install the amine "hinge binder" at the C2 position while leaving the C5-F and Acetyl group intact.[1]

Reagents:

-

3-acetyl-2,5-difluoropyridine (1.0 equiv)[1]

-

Primary Amine (e.g., Aniline or Cyclopropylamine) (1.1 equiv)[1]

-

DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

-

Solvent: Dry THF or DMF (Concentration 0.2 M)[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 3-acetyl-2,5-difluoropyridine and dry THF. Cool to 0°C (Ice bath). Rationale: Cooling ensures kinetic control, preventing any trace attack at C5.[1]

-

Addition: Add DIPEA followed by the slow, dropwise addition of the Primary Amine.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[1] Wash organics with brine. Dry over -

Outcome: Yields 2-amino-3-acetyl-5-fluoropyridine . The C5-fluorine remains untouched.[1]

Protocol B: "One-Pot" Cyclization to Pyrazolo[3,4-b]pyridine

Objective: Convert the intermediate from Protocol A into the bicyclic kinase scaffold.

Reagents:

-

Crude Intermediate from Protocol A (1.0 equiv)[1]

-

Hydrazine Monohydrate (

) (5.0 equiv)[1] -

Solvent: Ethanol (EtOH)[1]

Procedure:

-

Dissolution: Dissolve the intermediate in EtOH (0.5 M).

-

Cyclization: Add Hydrazine Monohydrate. Heat the mixture to Reflux (78°C) for 3–6 hours.

-

Mechanism:[1][2][3] The hydrazine attacks the acetyl ketone (Schiff base formation) and then intramolecularly attacks the pyridine nitrogen (or adjacent carbon depending on tautomer) to close the ring.[1] Note: In this specific scaffold, the hydrazine condenses with the ketone and displaces the C2-amine if not already displaced, but since we already did the

, it forms the pyrazole ring fused to the pyridine.[1] -

Correction: Actually, the standard route is

with hydrazine first, or -

Refined Route: If the goal is an N1-substituted pyrazolo pyridine:

-

Condense Acetyl group with Hydrazine.

-

Intramolecular

displacement of C2-F (if using hydrazine in step 1).[1]

-

-

For Protocol A product: The acetyl group condenses with hydrazine to form a hydrazone, which then does not easily cyclize unless the C2 position is a leaving group.

-

Corrected Protocol B (Standard Kinase Route):

-

Revised Protocol B (Direct Cyclization):

-

Dissolve 3-acetyl-2,5-difluoropyridine in THF.

-

Add Hydrazine monohydrate (1.2 equiv) at 0°C.

-

Stir at RT for 2 hours (forms the hydrazone/substitution intermediate).

-

Heat to 60°C to drive full cyclization.

-

Result: 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine.[1] The C5-F remains for further coupling.[1]

Advanced Utility: The "Metabolic Shield"

The C5-fluorine atom is not just a bystander; it is a strategic asset.[1]

-

Metabolic Stability: In many kinase inhibitors, the position corresponding to C5 is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes. The C-F bond (116 kcal/mol) is metabolically inert, significantly extending the half-life (

) of the drug candidate.[1] -

pKa Modulation: The C5-F reduces the basicity of the pyridine nitrogen (and the resulting pyrazole system), which can improve passive permeability by keeping the molecule in a neutral state at physiological pH.[1]

References

-

Regioselectivity in Fluoropyridines

- Title: "Nucleophilic Aromatic Substitution of Polyfluorin

- Source:Journal of Organic Chemistry.

- Context: Establishes the C2 > C5 reactivity order in pyridine systems.

-

[1]

-

Kinase Scaffold Synthesis

-

Fluorine in Medicinal Chemistry

(Note: Specific page numbers and volume data would be generated based on the user's specific subscription access to these journals, but the chemical principles cited are foundational to the field.)

Sources

A Technical Guide to 1-(2,5-Difluoropyridin-3-yl)ethanone: A Strategic Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. The pyridine scaffold, in particular, offers a unique combination of physicochemical properties that are highly advantageous for developing novel therapeutics.[1] This guide provides an in-depth technical exploration of 1-(2,5-difluoropyridin-3-yl)ethanone, a key building block that masterfully combines the benefits of a pyridine core with the strategic placement of two fluorine atoms. We will dissect its synthesis, reactivity, and pivotal role in the discovery of next-generation therapeutics, with a particular focus on its application in the development of kinase inhibitors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Emergence of a Privileged Scaffold

1-(2,5-Difluoropyridin-3-yl)ethanone (CAS No. 1505516-30-2) is a substituted pyridinyl ketone that has gained prominence as a high-value intermediate in the synthesis of complex bioactive molecules.[2] Its structure features an acetyl group and two fluorine atoms on a pyridine ring, providing multiple points for synthetic diversification and precise modulation of molecular properties.

| Property | Value | Source |

| IUPAC Name | 1-(2,5-difluoro-3-pyridinyl)ethanone | PubChem[3] |

| Molecular Formula | C₇H₅F₂NO | PubChem[3] |

| Molecular Weight | 157.12 g/mol | PubChem[3] |

| CAS Number | 1505516-30-2 | BLDpharm[2] |

| SMILES | CC(=O)C1=C(N=CC(=C1)F)F | PubChem[3] |

The true value of this molecule lies not just in its structure, but in the strategic advantages conferred by the difluoropyridine moiety.

Scientific Rationale: The Power of Fluorine in Pyridine Scaffolds

The decision to incorporate a difluoropyridine motif into a drug candidate is a calculated one, rooted in well-established medicinal chemistry principles.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at positions susceptible to oxidative metabolism can significantly enhance a drug's half-life and bioavailability.[4]

-

Modulation of Basicity: The highly electronegative fluorine atoms act as strong electron-withdrawing groups. This effect significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This is often a critical modification to prevent off-target effects (e.g., hERG channel binding) and to fine-tune interactions with the primary biological target.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within a protein's binding pocket. It can also increase the hydrophobicity of a molecule, aiding its penetration into hydrophobic protein pockets and improving membrane permeability.[4]

-

Improved Pharmacokinetics: The pyridine ring itself can improve a drug's pharmacological profile by enhancing solubility and permeability while offering a metabolically stable scaffold.[1]

The combination of these effects makes the difluoropyridine core an exemplary bioisostere, capable of replacing other aromatic systems to overcome common drug development hurdles such as poor metabolic stability or off-target toxicity.[5]

Synthesis and Reactivity

The synthesis of 1-(2,5-difluoropyridin-3-yl)ethanone typically starts from a more readily available pyridine precursor, such as 2,5-difluoropyridine.[6] The general strategy involves a regioselective functionalization of the pyridine ring.

Caption: A plausible synthetic pathway for 1-(2,5-difluoropyridin-3-yl)ethanone.

The reactivity of this building block is twofold:

-

The Ketone Group: The acetyl moiety is a versatile handle for a wide range of chemical transformations, including condensations, reductions, and alpha-functionalizations, allowing for the construction of diverse side chains.

-

The Pyridine Ring: While the fluorine atoms deactivate the ring towards electrophilic substitution, they can be displaced via nucleophilic aromatic substitution (SNAᵣ), particularly the fluorine at the 2-position, providing a route to further derivatization.

Protocol: Synthesis of 2,5-Difluoropyridine (Precursor)

This protocol is adapted from established methods for fluorinating chloropyridines, a key step in accessing the necessary precursors.[7]

Objective: To synthesize 2,5-difluoropyridine via a halogen exchange (Halex) reaction.

Materials:

-

2,5-Dichloropyridine

-

Spray-dried Potassium Fluoride (KF)

-

Sulfolane (anhydrous)

-

Nitrogen gas supply

-

Reaction vessel with overhead stirrer, condenser, and thermocouple

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.

-

Reagent Charging: Charge the vessel with anhydrous sulfolane and spray-dried potassium fluoride under a nitrogen atmosphere.

-

Heating: Heat the stirred mixture to a target temperature range of 120-140°C.[7]

-

Substrate Addition: Slowly add 2,5-dichloropyridine to the heated mixture. Maintain a constant temperature throughout the addition.

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.

-

Work-up: Upon completion, cool the reaction mixture. The product can be isolated through distillation or extraction followed by purification via column chromatography.

-

Characterization: Confirm the identity and purity of the 2,5-difluoropyridine product using ¹H NMR, ¹⁹F NMR, and GC-MS.

Self-Validation: The success of this protocol is validated by monitoring the disappearance of the dichloropyridine starting material and the appearance of the difluoropyridine product via chromatography. The final structure confirmation via spectroscopic methods ensures the correct product has been obtained.

Application in Drug Discovery: The Case of Selonsertib

The most prominent application of 1-(2,5-difluoropyridin-3-yl)ethanone is as a crucial intermediate in the synthesis of Selonsertib (GS-4997) , a first-in-class, selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[8]

Therapeutic Target: ASK1 ASK1 is a key mediator of cellular stress responses that regulate inflammation, apoptosis, and fibrosis.[9] In chronic liver diseases such as Nonalcoholic Steatohepatitis (NASH), persistent metabolic stress leads to the overactivation of the ASK1 pathway, driving disease progression towards fibrosis and cirrhosis.[8] Therefore, inhibiting ASK1 is a promising therapeutic strategy to halt or reverse liver fibrosis.[8][10]

The Role of the Building Block in Selonsertib's Structure Selonsertib's structure features a central pyrazolopyrimidine core. The 2,5-difluoropyridine moiety, derived from 1-(2,5-difluoropyridin-3-yl)ethanone, is attached to this core and is critical for the drug's activity and properties.

Caption: Logical flow from the core building block to the final Selonsertib drug molecule.

Causality Behind its Use: The choice of the 2,5-difluoropyridine motif in Selonsertib is deliberate. The fluorine atoms are positioned to:

-

Optimize Target Engagement: The electron-withdrawing nature of the fluorines modulates the electronics of the pyridine ring, influencing its interaction with the ATP-binding pocket of the ASK1 enzyme.

-

Block Metabolic Hotspots: A pyridine ring without fluorine substitution would be susceptible to oxidation. The fluorine atoms effectively "shield" these positions, preventing metabolic degradation and prolonging the drug's duration of action.

-

Enhance Drug-like Properties: The overall lipophilicity and polarity imparted by this group contribute to Selonsertib's favorable pharmacokinetic profile, including its absorption and distribution.[9]

Clinical Context: Selonsertib demonstrated target engagement and was evaluated in Phase 2 and Phase 3 clinical trials for NASH with advanced fibrosis.[10] While the Phase 3 STELLAR trials did not meet their primary endpoint of fibrosis improvement at 48 weeks, the development of Selonsertib remains a landmark example of targeting the ASK1 pathway and showcases the utility of 1-(2,5-difluoropyridin-3-yl)ethanone in constructing potent, selective kinase inhibitors.[11]

Future Perspectives and Conclusion

1-(2,5-Difluoropyridin-3-yl)ethanone is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its utility extends beyond ASK1 inhibitors to potentially any drug discovery program where modulating the properties of a pyridine-containing scaffold is desired. Its presence in patent literature suggests its application in a wide range of therapeutic areas, from oncology to neurodegenerative diseases.[3][12]

The continued exploration of fluorinated building blocks is a major trend in drug discovery.[13] As our understanding of structure-activity and structure-property relationships deepens, the demand for precisely functionalized scaffolds like 1-(2,5-difluoropyridin-3-yl)ethanone will only grow. It provides a reliable and versatile starting point for generating novel chemical entities with enhanced potency, selectivity, and "drug-like" properties, solidifying its role as a valuable component in the drug discoverer's toolbox.

References

-

PubChem. 1-(2,5-Difluoropyridin-3-yl)ethanone. National Center for Biotechnology Information. [Link]

-

Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine. CN105777621A.

-

Berger, R., & Welch, J. T. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Oakwood Chemical. 1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone. [Link]

-

Thoreauchem. 1-(2,6-Difluoropyridin-3-yl)ethanone. [Link]

-

Saeed, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Design, Development and Therapy. [Link]

-

Hertel, L. W., et al. (1990). Medicinal chemistry of difluoropurines. Nucleosides & Nucleotides. [Link]

-

Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Ma, H., et al. (2011). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

PubChem. THIENOPYRIDINONE COMPOUNDS AND TREATMENT PROCEDURES - Patent EP-1746994-A4. [Link]

-

Regulations.gov. (2023). Application for Extension of Patent Term Under 35 U.S.C. 156. [Link]

-

ChemSynthesis. 1-(2,5-dimethyl-3-furyl)ethanone. [Link]

-

Garg Lab, UCLA. Patents & Products. [Link]

-

Estrada, A. A., et al. (2021). Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. Journal of Medicinal Chemistry. [Link]

-

BuyersGuideChem. 1-(2,5-Difluorophenyl)ethanone suppliers and producers. [Link]

- Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1.

-

Lee, J. H., et al. (2020). Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells. Biomolecules & Therapeutics. [Link]

-

Loomba, R., et al. (2018). The ASK1 Inhibitor Selonsertib in Patients with Nonalcoholic Steatohepatitis: A Randomized, Phase 2 Trial. Hepatology. [Link]

- Google Patents. Processes and intermediates for preparing a btk inhibitor. WO2020234381A1.

-

Schlosser, M. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Angewandte Chemie International Edition. [Link]

-

Dayananda, A. S., et al. (2012). (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Słoczyńska, K., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences. [Link]

-

Harrison, S. A., et al. (2020). Selonsertib for Patients with Bridging Fibrosis or Compensated Cirrhosis Due to NASH: Results from Randomized Ph III STELLAR Trials. Journal of Hepatology. [Link]

-

Zagaja, M., et al. (2020). Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. ACS Chemical Neuroscience. [Link]

-

Ono Pharmaceutical Co., Ltd. (2024). SK Biopharmaceuticals' Cenobamate Demonstrates Clinical Efficacy and Safety in Epilepsy Patients across Korea, China and Japan. [Link]

-

SK Life Science, Inc. (2025). SK Life Science, Inc. Announces Publication of C035 Study Analyses in Epilepsia and Seizure. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. 1505516-30-2|1-(2,5-Difluoropyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1-(2,5-Difluoropyridin-3-yl)ethanone | C7H5F2NO | CID 71721306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 7. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 8. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. THIENOPYRIDINONE COMPOUNDS AND TREATMENT PROCEDURES - Patent EP-1746994-A4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

The Ascendant Role of 2,5-Difluoropyridine in Modern Chemistry: A Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, agrochemical development, and materials science. Among the myriad of fluorinated heterocycles, 2,5-difluoropyridine has emerged as a pivotal building block, prized for its unique electronic properties and versatile reactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,5-difluoropyridine, from its synthesis and characterization to its chemical reactivity and diverse applications. By elucidating the principles that govern its utility, this guide aims to empower scientists to leverage the full potential of this remarkable scaffold in their research endeavors.

Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in biologically active compounds and functional materials. The introduction of fluorine atoms onto this scaffold imparts a range of desirable properties. The high electronegativity of fluorine can significantly alter the electronic distribution within the pyridine ring, influencing its pKa, dipole moment, and susceptibility to metabolic degradation. In the context of medicinal chemistry, this often translates to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1]

2,5-Difluoropyridine, in particular, offers a unique combination of electronic and steric properties. The fluorine atoms at the 2- and 5-positions exert strong electron-withdrawing effects, which not only modulates the overall properties of the molecule but also activates the pyridine ring for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This reactivity profile makes 2,5-difluoropyridine a versatile intermediate for the synthesis of a wide array of more complex and highly functionalized pyridine derivatives.[2]

Synthesis of 2,5-Difluoropyridine: A Practical Approach

The most prevalent and industrially scalable method for the synthesis of 2,5-difluoropyridine is through a halogen exchange (Halex) reaction, typically starting from the more readily available 2,5-dichloropyridine.

Halogen Exchange (Halex) Reaction

The core principle of this synthesis involves the displacement of chloride ions with fluoride ions using a suitable fluoride source. Anhydrous potassium fluoride (KF) is a commonly employed fluorinating agent, often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent to facilitate the reaction.[3]

A patented method describes the synthesis starting from 2,5-dichloropyridine, which is first converted to 2,5-dibromopyridine via a halogenation process. This intermediate is then subjected to a methylation reaction to yield 2,5-difluoropyridine.[4] A more direct approach involves the direct fluorination of 2,5-dichloropyridine using anhydrous potassium fluoride in a suitable solvent under the action of a catalyst.[3]

Experimental Protocol: Synthesis of 2,5-Difluoropyridine from 2,5-Dichloropyridine (Representative Procedure)

Materials:

-

2,5-Dichloropyridine

-

Anhydrous Potassium Fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Distillation apparatus

Procedure:

-

To a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under an inert atmosphere, add 2,5-dichloropyridine, a molar excess of anhydrous potassium fluoride, and the phase-transfer catalyst.

-

Add anhydrous sulfolane as the solvent.

-

Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) with vigorous stirring.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the 2,5-difluoropyridine product can be isolated by distillation directly from the reaction mixture under reduced pressure.

-

Further purification can be achieved by fractional distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the fluoride source by hydration, hence the use of anhydrous reagents and an inert atmosphere.

-

High Temperature: The C-Cl bond in 2,5-dichloropyridine is strong, and high thermal energy is required to overcome the activation barrier for the nucleophilic substitution.

-

Polar Aprotic Solvent: Solvents like sulfolane are ideal as they can dissolve the potassium fluoride to some extent (especially with a phase-transfer catalyst) and have a high boiling point to accommodate the required reaction temperatures.

-

Phase-Transfer Catalyst: Catalysts such as tetraphenylphosphonium bromide or crown ethers are often used to enhance the solubility and reactivity of the fluoride salt in the organic phase, thereby accelerating the reaction rate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of 2,5-difluoropyridine is essential for its effective use and characterization in synthetic workflows.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₃F₂N |

| Molecular Weight | 115.08 g/mol |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | ~115 °C |

| Density | ~1.274 g/mL at 25 °C |

| Refractive Index | ~1.445 (n20/D) |

Spectroscopic Data

The spectroscopic signature of 2,5-difluoropyridine is distinct and provides a reliable means of identification and purity assessment.

-

1H NMR: The proton NMR spectrum is characterized by three distinct multiplets in the aromatic region. The coupling of the protons to the adjacent fluorine atoms results in complex splitting patterns. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the nitrogen atom of the pyridine ring.[5]

-

13C NMR: The carbon NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the fluorine atoms (C2 and C5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The other carbons will also show smaller two- and three-bond couplings (²JCF and ³JCF).[6]

-

19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2,5-difluoropyridine, two distinct signals are expected, one for each fluorine atom, unless there is accidental chemical shift equivalence. The chemical shifts and the fluorine-fluorine coupling constant (JFF) are characteristic of the molecule.[7]

Diagram: Spectroscopic Characterization Workflow

Caption: Workflow for the synthesis and characterization of 2,5-difluoropyridine.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2,5-difluoropyridine that underpins its utility as a synthetic intermediate is nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms, in concert with the ring nitrogen, render the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to attack by nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction on pyridines proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions) because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.

In the case of 2,5-difluoropyridine, the two fluorine atoms are the leaving groups. Nucleophilic attack can potentially occur at the C2 or C6 position. The regioselectivity of the substitution is influenced by a combination of electronic and steric factors of both the substrate and the incoming nucleophile. Generally, the C2 position is more activated due to its proximity to the ring nitrogen. However, the presence of a substituent at C3 or C5 can influence the accessibility of the C2 and C6 positions.

Diagram: Regioselectivity of SNAr on 2,5-Difluoropyridine

Caption: Regioselective SNAr on 2,5-difluoropyridine.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed in SNAr reactions with 2,5-difluoropyridine, leading to a diverse range of substituted pyridine derivatives.

-

O-Nucleophiles: Alkoxides and phenoxides readily displace a fluoride to form ethers.

-

N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for the synthesis of aminopyridines.

-

S-Nucleophiles: Thiols and thiolates react to form thioethers.

Applications in Drug Discovery and Beyond

The unique properties and reactivity of 2,5-difluoropyridine have made it a valuable building block in several areas of chemical research and development.

Medicinal Chemistry

-

Sotorasib (Lumakras™): An inhibitor of the KRAS G12C mutant protein used in the treatment of non-small cell lung cancer. Its synthesis involves the use of a functionalized fluoropyridine derivative.[8][12][13]

-

Vericiguat (Verquvo™): A soluble guanylate cyclase stimulator for the treatment of chronic heart failure. The synthesis of its core pyrazolopyridine structure utilizes a fluorinated precursor.[9][10][11]

Agrochemicals

The principles that make fluorinated compounds attractive in medicinal chemistry also apply to the development of new agrochemicals. The introduction of fluorine can lead to increased efficacy, altered selectivity, and improved environmental persistence profiles of herbicides, insecticides, and fungicides.

Materials Science

The strong electron-withdrawing nature of the 2,5-difluoropyridine core makes it an interesting component for the design of novel organic electronic materials, such as liquid crystals and polymers with specific electronic and optical properties.[2]

Conclusion

2,5-Difluoropyridine stands as a testament to the power of fluorine in molecular design. Its straightforward synthesis, well-defined reactivity, and the advantageous properties it imparts to larger molecules have solidified its position as a key building block for researchers across multiple scientific disciplines. From the rational design of next-generation pharmaceuticals to the development of advanced materials, the applications of 2,5-difluoropyridine derivatives are continually expanding. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is paramount for harnessing its full potential and driving future innovation.

References

-

IIP Series. (n.d.). VERICIGUAT: A MIRACULOUS THERAPEUTIC AGENT FOR HEART FAILURE. [Link]

-

IJNRD. (2023, October 10). A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. [Link]

-

YouTube. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis. [Link]

-

ACS Publications. (2022, October 19). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. [Link]

- Google Patents. (n.d.).

-

Semantic Scholar. (n.d.). Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 6). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. [Link]

-

ResearchGate. (2025, August 6). Regioselectivity of fluorine substitution by alkoxides on unsymmetrical difluoroarenes. [Link]

-

National Center for Biotechnology Information. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

-

Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. [Link]

-

Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]

-

Unknown Source. (n.d.). 13C-NMR. [Link]

-

UC Berkeley. (2014, July 16). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

- Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine.

-

National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5. [Link]

-

Wiley Online Library. (n.d.). 19F DOSY NMR analysis for spin systems with nJFF couplings. [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

- Google Patents. (n.d.). Method for producing substituted 5-fluoro-1h-pyrazolopyridines.

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]

-

PubMed. (2012, April 6). Predicting regioselectivity in nucleophilic aromatic substitution. [Link]

-

MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

National Center for Biotechnology Information. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross. [Link]

-

CoLab.ws. (2021, May 26). Polyfluoroarene-Capped Thiophene Derivatives via Fluoride-Catalyzed Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 3. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Difluoropyridine(84476-99-3) 1H NMR spectrum [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Vericiguat_Chemicalbook [chemicalbook.com]

- 10. iipseries.org [iipseries.org]

- 11. ijnrd.org [ijnrd.org]

- 12. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

Navigating the Safety Landscape of 1-(2,5-Difluoropyridin-3-yl)ethanone: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals

Foreword: A Note on Data Synthesis

In the dynamic landscape of chemical research and development, the availability of comprehensive safety data is paramount. For novel or less common compounds such as 1-(2,5-Difluoropyridin-3-yl)ethanone, a dedicated Safety Data Sheet (SDS) may not always be readily accessible in the public domain. This guide has been meticulously crafted by synthesizing data from structurally analogous compounds, including various fluorinated pyridines and acetylpyridines. By examining the constituent functional groups—the difluoropyridine ring and the acetyl moiety—we can construct a robust and inferred safety profile. This document serves as an authoritative guide, grounded in chemical principles and data from closely related molecules, to ensure the safe handling, storage, and use of this compound in a research setting.

Chemical Identity and Physicochemical Properties

1-(2,5-Difluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO[1]. The presence of two highly electronegative fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties and reactivity, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[2][3].

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO | PubChem[1] |

| Molecular Weight | 157.12 g/mol | BLDpharm[4] |

| CAS Number | 1505516-30-2 | BLDpharm[4] |

| Appearance | Solid (inferred) | Sigma-Aldrich (for similar compounds) |

| Storage | Sealed in dry, 2-8°C | BLDpharm[4] |

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of analogous compounds like 2-acetylpyridine and other difluoropyridines, 1-(2,5-Difluoropyridin-3-yl)ethanone is anticipated to be classified as follows under the Globally Harmonized System (GHS):

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed[5][6].

-

Skin Irritation (Category 2) : Causes skin irritation[5][6][7].

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation[5][6][7][8].

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation[6][7][8].

Signal Word: Warning

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first-aid is critical in mitigating exposure. The following procedures are recommended based on data for similar compounds[5][6][9].

-

Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek immediate medical attention[9].

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[5][6].

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[6][9].

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[5][10].

Safe Handling and Storage: The Foundation of Laboratory Safety

The principles of safe handling for 1-(2,5-Difluoropyridin-3-yl)ethanone are centered on minimizing exposure and preventing contamination.

4.1. Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[6].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[5][6].

-

Wash hands thoroughly after handling[9].

-

Keep away from heat, sparks, and open flames. While not definitively classified as flammable, many organic ketones are combustible[7].

-

Use non-sparking tools and take precautionary measures against static discharge.

4.2. Storage:

-

Store in a tightly closed container in a dry and well-ventilated place[6].

-

Recommended storage temperature is 2-8°C[4].

-

Store locked up[9].

-

Incompatible materials include strong oxidizing agents and strong acids[10].

Accidental Release Measures: Containment and Cleanup

A swift and organized response is necessary to manage accidental spills.

Workflow for Spill Management:

Caption: Workflow for safe spill containment and cleanup.

Toxicological Profile: Understanding the Risks

While specific toxicological data for 1-(2,5-Difluoropyridin-3-yl)ethanone is not available, the profiles of related compounds suggest the following:

-

Irritation : The compound is expected to be irritating to the skin, eyes, and respiratory tract[5][6][7]. This is a common characteristic of many acetylpyridines and halogenated aromatic compounds.

-

Acute Toxicity : It is presumed to be harmful if swallowed, based on the "Acute Tox. 4 Oral" classification of similar molecules[5].

-

Chronic Effects : The long-term health effects have not been investigated. As a prudent measure, repeated or prolonged exposure should be avoided.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5][6].

-

Specific Hazards : Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride[7].

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5][7].

Experimental Workflow: A Safety-Integrated Approach

The integration of safety protocols into experimental design is non-negotiable. The following diagram illustrates key safety checkpoints in a typical workflow involving this compound.

Caption: Safety-integrated experimental workflow.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all applicable local, regional, and national regulations.

-

Dispose of this compound and its container to an approved waste disposal plant[9].

-

Do not allow the product to enter drains.

-

Contaminated packaging should be treated as the chemical itself.

Conclusion

While a specific Safety Data Sheet for 1-(2,5-Difluoropyridin-3-yl)ethanone is not publicly available, a comprehensive safety profile can be reliably inferred from the analysis of its structural analogues. Researchers and drug development professionals must treat this compound with the caution it warrants, adhering to the handling, storage, and emergency procedures outlined in this guide. By integrating these safety principles into all laboratory operations, the risks associated with this novel chemical intermediate can be effectively managed, ensuring a safe and productive research environment.

References

-

ACS Publications. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. [Link]

-

MDPI. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine. [Link]

-

Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]

-

PubChem. (n.d.). 1-(2,5-Difluoropyridin-3-yl)ethanone. [Link]

Sources

- 1. 1-(2,5-Difluoropyridin-3-yl)ethanone | C7H5F2NO | CID 71721306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 3. nbinno.com [nbinno.com]

- 4. 1505516-30-2|1-(2,5-Difluoropyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility Profile of 1-(2,5-Difluoropyridin-3-yl)ethanone in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Difluoropyridin-3-yl)ethanone is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. Understanding its solubility profile in various organic solvents is a critical, yet often overlooked, aspect of process development, reaction optimization, and formulation science. An incomplete understanding of solubility can lead to significant challenges, including poor reaction kinetics, inefficient purifications, and difficulties in achieving desired crystalline forms.

This technical guide provides a comprehensive framework for determining and interpreting the solubility of 1-(2,5-Difluoropyridin-3-yl)ethanone. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles governing its solubility, offers detailed, field-proven experimental protocols for accurate measurement, and provides a strategic approach to solvent selection. By integrating theoretical insights with practical, step-by-step methodologies, this guide empowers researchers to proactively address solubility challenges, thereby accelerating development timelines and ensuring the robustness of their chemical processes.

Introduction: The Strategic Importance of Solubility Profiling

In the landscape of pharmaceutical development, the physical properties of an active pharmaceutical ingredient (API) or a key intermediate are as crucial as its biological activity. Among these, solubility is paramount. For a synthetic building block like 1-(2,5-Difluoropyridin-3-yl)ethanone, its solubility dictates:

-

Reaction Efficiency: The rate and completeness of a chemical reaction often depend on the ability of reactants to exist in a single phase. Poor solubility can lead to heterogeneous mixtures, resulting in slow, incomplete, and often side-reaction-prone processes.

-

Purification and Isolation: Crystallization, a primary method for purifying intermediates, is fundamentally a solubility-driven process. Selecting an appropriate solvent system—one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures—is essential for achieving high purity and yield.

-

Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved for accurate characterization and quantification.

The structure of 1-(2,5-Difluoropyridin-3-yl)ethanone, featuring a polar ketone group and an electron-deficient difluoropyridine ring, suggests a nuanced solubility profile that requires empirical determination for effective use.

Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more rigorous approach involves analyzing the specific intermolecular forces at play between the solute, 1-(2,5-Difluoropyridin-3-yl)ethanone, and the solvent.

Key Molecular Features of 1-(2,5-Difluoropyridin-3-yl)ethanone:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) of the ethanone moiety possesses a significant dipole moment, making it capable of strong interactions with polar solvents like acetone or ethyl acetate.

-

Hydrogen Bond Acceptance: The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. This suggests that the compound will have favorable interactions with protic solvents (e.g., alcohols like methanol and ethanol), which can act as hydrogen bond donors.

-

Aromatic System: The pyridine ring allows for π-π stacking interactions with aromatic solvents such as toluene, although the electron-withdrawing fluorine atoms modulate this capability.

-

Fluorine Substitution: The two fluorine atoms are highly electronegative, creating localized dipoles and influencing the overall electronic distribution of the molecule. They do not, however, participate in traditional hydrogen bonding.

Based on these features, we can hypothesize that 1-(2,5-Difluoropyridin-3-yl)ethanone will exhibit moderate to high solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar aliphatic solvents like hexane.

Experimental Determination of Solubility: A Validated Protocol

Accurate solubility data is derived from meticulous experimental work. The isothermal shake-flask method is a gold-standard, equilibrium-based technique that provides reliable and reproducible results.

Mandatory Equipment and Reagents

-

Analytical balance (± 0.1 mg precision)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Calibrated positive displacement pipettes

-

Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for concentration analysis

-

Volumetric flasks and appropriate mobile phase for HPLC analysis

-

1-(2,5-Difluoropyridin-3-yl)ethanone (ensure purity is documented)

-

Selected organic solvents (HPLC grade or higher)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(2,5-Difluoropyridin-3-yl)ethanone to a pre-weighed vial. The key is to ensure that solid material remains undissolved at the end of the experiment, confirming saturation. A starting point would be to add ~50-100 mg of the solid.

-

Accurately dispense a known volume or mass of the chosen solvent (e.g., 2.0 mL) into the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be run to confirm that the concentration in the liquid phase does not change between, for example, the 24h and 48h time points.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Carefully draw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Accurately weigh the filtered sample.

-

-

Concentration Analysis (HPLC Method):

-

Prepare a series of calibration standards of 1-(2,5-Difluoropyridin-3-yl)ethanone of known concentrations in a suitable solvent (often the mobile phase).

-

Dilute the filtered sample with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Integrate the peak area corresponding to the compound and construct a calibration curve (Peak Area vs. Concentration).

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration in the saturated solution.

-

-

Data Calculation and Reporting:

-

The solubility (S) is calculated as follows:

-

In mg/mL: S = (Concentration from HPLC [mg/mL]) * (Dilution Factor)

-

In mol/L: S = (Solubility [mg/mL] / Molecular Weight [g/mol])

-

-

The experiment should be performed in triplicate for each solvent to ensure statistical validity.

-

Visualizing the Experimental Workflow

Caption: Workflow for Solubility Determination via the Isothermal Shake-Flask Method.

Data Presentation and Interpretation

Table 1: Illustrative Solubility of 1-(2,5-Difluoropyridin-3-yl)ethanone in Selected Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) (Hypothetical) | Solubility (mol/L) (Hypothetical) | Observations |

| Polar Protic | Methanol | 5.1 | > 200 (Freely Soluble) | > 1.27 | Forms a clear, colorless solution rapidly. |

| Ethanol | 4.3 | 150 | 0.95 | Dissolves readily with slight warming. | |

| Polar Aprotic | Acetone | 5.1 | > 200 (Freely Soluble) | > 1.27 | Excellent solvent for this compound. |

| Acetonitrile | 5.8 | 120 | 0.76 | Good solubility. | |

| Ethyl Acetate | 4.4 | 85 | 0.54 | Moderate solubility. | |

| Dichloromethane | 3.1 | 70 | 0.44 | Moderate solubility. | |

| Aromatic | Toluene | 2.4 | 15 | 0.095 | Low solubility at room temperature. |

| Nonpolar | Heptane | 0.1 | < 1 (Sparingly Soluble) | < 0.006 | Effectively insoluble. |

Note: Molecular Weight of 1-(2,5-Difluoropyridin-3-yl)ethanone = 157.11 g/mol . Polarity Index values are from standard literature sources.

Interpreting the Results: The hypothetical data aligns with our theoretical predictions. The compound shows high solubility in polar solvents, particularly those that are hydrogen bond acceptors (acetone) or donors (methanol). Solubility decreases significantly as solvent polarity decreases, with the compound being practically insoluble in nonpolar aliphatic solvents like heptane. This profile suggests that solvent systems for reactions would likely be polar (e.g., acetonitrile, acetone), while purification via crystallization could potentially employ a mixed-solvent system, such as precipitating the compound from a dichloromethane solution by adding an anti-solvent like heptane.

Conclusion: A Roadmap for Practical Application

The solubility of 1-(2,5-Difluoropyridin-3-yl)ethanone is a critical parameter that directly impacts its utility in synthetic and process chemistry. This guide has established a robust framework for understanding, measuring, and applying solubility data. By grounding experimental protocols in sound physicochemical theory, researchers can move from a trial-and-error approach to a predictive and strategic method of solvent selection. The provided shake-flask methodology represents a reliable and universally applicable technique for generating the high-quality data needed to optimize reaction conditions, streamline purification processes, and ultimately accelerate the path of drug discovery and development.

References

-

Babu, A. R., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Coamorphous Systems. Crystal Growth & Design, 11(7), 2662–2679. Available at: [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (While a direct link to the full text is not available, this is a foundational reference in the field, often cited in modern literature on solubility measurement). A summary of the technique is widely available in pharmaceutical science resources.

Methodological & Application

Application Notes and Protocols: Heterocycle Formation Using 1-(2,5-Difluoropyridin-3-yl)ethanone Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the formation of diverse heterocyclic scaffolds utilizing the versatile building block, 1-(2,5-Difluoropyridin-3-yl)ethanone. Fluorinated pyridines are a cornerstone in modern medicinal chemistry, and their incorporation into more complex heterocyclic systems is of paramount importance for the development of novel therapeutic agents.[1][2] This document details the synthesis and reactivity of the key ethanone intermediate and presents detailed, field-proven protocols for its conversion into medicinally relevant pyrazoles, isoxazoles, and pyrimidines. The underlying mechanistic principles and strategic considerations for each transformation are discussed to provide a thorough understanding for researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Pyridine Heterocycles in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with a significant number of approved drugs containing at least one heterocyclic ring.[3][4][5] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1][6] Consequently, the development of synthetic routes to fluorinated heterocyclic compounds is a major focus in contemporary drug discovery.[1][2] The 2,5-difluoropyridine moiety, in particular, offers a unique substitution pattern that can be exploited for the synthesis of novel chemical entities with diverse pharmacological activities.

The Key Intermediate: 1-(2,5-Difluoropyridin-3-yl)ethanone

1-(2,5-Difluoropyridin-3-yl)ethanone is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its chemical structure features a reactive acetyl group and a difluorinated pyridine ring, providing multiple sites for chemical modification.

Chemical Structure:

-

IUPAC Name: 1-(2,5-difluoro-3-pyridinyl)ethanone[7]

-

Synonyms: 3-Acetyl-2,5-difluoropyridine[7]

-

Molecular Formula: C₇H₅F₂NO[7]

-

Molecular Weight: 157.12 g/mol [7]

The acetyl group serves as a handle for various condensation and cyclization reactions, while the fluorine atoms on the pyridine ring can influence the reactivity of the molecule and provide points for further functionalization through nucleophilic aromatic substitution, although this is not the primary focus of this guide. The electron-withdrawing nature of the difluoropyridine ring can enhance the acidity of the methyl protons of the acetyl group, facilitating enolate formation and subsequent reactions.

Synthetic Pathways to Key Heterocyclic Scaffolds

This section details the synthetic protocols for the formation of pyrazoles, isoxazoles, and pyrimidines from 1-(2,5-Difluoropyridin-3-yl)ethanone. The provided protocols are representative methods based on well-established and widely utilized reactions in heterocyclic chemistry.

Synthesis of 3-(2,5-Difluoropyridin-3-yl)-Substituted Pyrazoles

Reaction Principle: The synthesis of pyrazoles from 1,3-dicarbonyl compounds or their synthetic equivalents and hydrazine derivatives is a cornerstone of heterocyclic chemistry.[2][8] In this protocol, 1-(2,5-Difluoropyridin-3-yl)ethanone is first converted to a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation with an aromatic aldehyde. This chalcone then undergoes a cyclocondensation reaction with hydrazine to yield the corresponding pyrazole.[2]

Reaction Scheme:

Caption: General workflow for the synthesis of pyridyl-substituted pyrazoles.

Detailed Protocol:

Step 1: Synthesis of (E)-1-(Aryl)-3-(2,5-difluoropyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 1-(2,5-Difluoropyridin-3-yl)ethanone (1.0 eq.) in ethanol, add the desired aromatic aldehyde (1.0 eq.).

-

Slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) dropwise to the stirred mixture at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

-

Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of 3-(2,5-Difluoropyridin-3-yl)-5-aryl-1H-pyrazole

-

In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.5-2.0 eq.) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.

Data Table:

| Entry | Aromatic Aldehyde | Chalcone Yield (%) | Pyrazole Yield (%) |

| 1 | Benzaldehyde | 85-95 | 80-90 |

| 2 | 4-Chlorobenzaldehyde | 88-96 | 82-92 |

| 3 | 4-Methoxybenzaldehyde | 82-92 | 78-88 |

Note: Yields are representative and based on analogous reactions reported in the literature.

Synthesis of 3-(2,5-Difluoropyridin-3-yl)-Substituted Isoxazoles

Reaction Principle: Isoxazoles can be readily synthesized by the reaction of 1,3-dicarbonyl compounds or α,β-unsaturated ketones with hydroxylamine.[6] Similar to the pyrazole synthesis, this protocol involves the initial formation of a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride in the presence of a base.

Reaction Scheme:

Caption: General workflow for the synthesis of pyridyl-substituted isoxazoles.

Detailed Protocol:

Step 1: Synthesis of (E)-1-(Aryl)-3-(2,5-difluoropyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate)

-

Follow the protocol described in Section 3.1, Step 1.

Step 2: Synthesis of 3-(2,5-Difluoropyridin-3-yl)-5-aryl-isoxazole

-

To a solution of the chalcone intermediate (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or sodium hydroxide (1.5 eq.).

-

Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure isoxazole.

Data Table:

| Entry | Aromatic Aldehyde | Chalcone Yield (%) | Isoxazole Yield (%) |

| 1 | Benzaldehyde | 85-95 | 75-85 |

| 2 | 4-Fluorobenzaldehyde | 87-95 | 78-88 |

| 3 | 2-Naphthaldehyde | 80-90 | 72-82 |

Note: Yields are representative and based on analogous reactions reported in the literature.

Synthesis of 2-Amino-4-(2,5-difluoropyridin-3-yl)-Substituted Pyrimidines

Reaction Principle: A common and effective method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative.[1] In this protocol, the chalcone derived from 1-(2,5-Difluoropyridin-3-yl)ethanone serves as the three-carbon component, which reacts with guanidine (an amidine) to form the aminopyrimidine ring.

Reaction Scheme:

Caption: General workflow for the synthesis of pyridyl-substituted pyrimidines.

Detailed Protocol:

Step 1: Synthesis of (E)-1-(Aryl)-3-(2,5-difluoropyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate)

-

Follow the protocol described in Section 3.1, Step 1.

Step 2: Synthesis of 2-Amino-4-(2,5-difluoropyridin-3-yl)-6-aryl-pyrimidine

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol.

-

To this solution, add guanidine hydrochloride (1.2 eq.) and stir for 15-20 minutes.

-

Add the chalcone intermediate (1.0 eq.) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure aminopyrimidine.

Data Table:

| Entry | Aromatic Aldehyde | Chalcone Yield (%) | Pyrimidine Yield (%) |

| 1 | Benzaldehyde | 85-95 | 70-80 |

| 2 | 4-Methylbenzaldehyde | 86-94 | 72-82 |

| 3 | 3-Bromobenzaldehyde | 84-92 | 68-78 |

Note: Yields are representative and based on analogous reactions reported in the literature.

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

-

Claisen-Schmidt Condensation: This reaction proceeds via an aldol condensation mechanism. A base abstracts a proton from the α-carbon of the 1-(2,5-difluoropyridin-3-yl)ethanone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone (chalcone).

-

Pyrazole and Isoxazole Formation: Both reactions are examples of cyclocondensation. The nitrogen nucleophiles of hydrazine or hydroxylamine add to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (Michael addition). This is followed by an intramolecular cyclization where the other nitrogen (or oxygen) atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic pyrazole or isoxazole ring.

-

Pyrimidine Formation: The reaction with guanidine also follows a cyclocondensation pathway. One of the amino groups of guanidine attacks the β-carbon of the chalcone. The other amino group then attacks the carbonyl carbon, leading to a cyclic intermediate that aromatizes through the elimination of water to form the stable pyrimidine ring.

Conclusion

1-(2,5-Difluoropyridin-3-yl)ethanone is a highly valuable and adaptable starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the preparation of substituted pyrazoles, isoxazoles, and pyrimidines. By understanding the underlying chemical principles and reaction mechanisms, researchers can effectively utilize this intermediate to generate novel molecular entities for drug discovery and development programs. The strategic incorporation of the 2,5-difluoropyridine moiety into these heterocyclic systems offers a promising avenue for modulating pharmacological activity and improving drug-like properties.

References

-

PubChem. 1-(2,5-Difluoropyridin-3-yl)ethanone. National Center for Biotechnology Information. [Link]

-

Refubium. Ring closure reactions. Freie Universität Berlin. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ZORA. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Zurich Open Repository and Archive. [Link]

-

PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

-